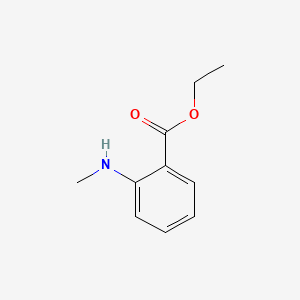

Ethyl 2-(methylamino)benzoate

Description

Evolution of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters represent a class of organic compounds with significant and long-standing importance in the field of organic chemistry. acs.org These compounds are fundamental building blocks in the industrial production of a wide array of fine chemicals, agrochemicals, pharmaceuticals, and materials. acs.org The versatility of the benzoate ester framework allows for a diverse range of chemical transformations, making them crucial intermediates in synthetic organic chemistry. fiveable.me

The synthesis of polysubstituted benzoic esters is an active area of research, with methodologies being developed to create complex aromatic structures from various precursors. acs.org These synthetic strategies are vital as they open up new avenues for producing highly substituted benzoic esters that can be further elaborated into complex molecules, including those with potential therapeutic applications. acs.org The ester functional group itself is a key feature, participating in numerous reactions such as hydrolysis and reduction to yield other valuable chemical entities like carboxylic acids, alcohols, and amines. fiveable.meorganic-chemistry.org

Significance of the Methylamino and Ethyl Ester Moieties in Chemical Design

The specific functional groups of Ethyl 2-(methylamino)benzoate, the methylamino group and the ethyl ester, are critical to its chemical character and potential applications, particularly in medicinal chemistry.

The methylamino group is a simple yet powerful functional group in drug design. wikipedia.org Its presence can significantly influence a molecule's pharmacological properties. ontosight.ai For instance, the incorporation of a methylamino group can enhance a compound's stability, bioavailability, and binding affinity to biological receptors. ontosight.ai It can also increase the lipophilicity of a molecule, which can lead to improved cellular uptake. ontosight.ai Methylamine, the parent compound of the methylamino group, is a crucial building block in the synthesis of numerous pharmaceuticals, including medications for nasal congestion and asthma. wikipedia.orgyoutube.com

The ethyl ester moiety is frequently employed in medicinal chemistry, most notably in the design of prodrugs. scirp.org Esterification of a more polar carboxylic acid to its corresponding ethyl ester increases the molecule's lipophilicity, which can facilitate its passive diffusion across cell membranes and enhance its bioavailability. scirp.org This strategy is a common approach to improve the pharmacokinetic profiles of drug candidates. nih.gov The ester bond is often designed to be cleaved by esterase enzymes within the body, releasing the active carboxylic acid drug at the desired site of action. scirp.orgnih.gov The choice of the alcohol moiety, in this case, ethanol (B145695) to form the ethyl ester, can significantly impact the rate of this enzymatic hydrolysis. nih.gov Esters are less polar than their parent carboxylic acids and are unable to act as hydrogen bond donors, which results in lower boiling points compared to their isomeric carboxylic acids. pressbooks.pub

Research Trajectories and Unexplored Potentials of this compound

The current established application of this compound is primarily as a flavoring agent, a use sanctioned by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov However, its structural features suggest a broader potential, particularly within the pharmaceutical and chemical synthesis sectors. cymitquimica.com

The compound is considered an interesting intermediate for the synthesis of bioactive compounds. cymitquimica.comcymitquimica.com The presence of the nucleophilic secondary amine and the ester functional group provides two reactive sites for further chemical modification, allowing it to serve as a scaffold for building more complex molecules. For instance, a related compound, N,N-Diethylaminoethyl(2-N-methyl)benzoate, has been explored for potential pharmacological activities such as analgesic, anti-inflammatory, or local anesthetic effects. ontosight.ai This suggests that derivatives of this compound could be investigated for similar biological activities.

Given the role of the methylamino group in enhancing pharmacological properties and the ethyl ester in improving bioavailability, this compound represents a promising starting point for drug discovery programs. ontosight.aiscirp.org Future research could focus on synthesizing a library of derivatives by modifying the aromatic ring or reacting at the amine and ester sites to explore a range of biological targets. The compound itself could be screened for activity in various assays, leveraging its potential to interact with biological systems. ontosight.ai While a literature review indicates that relatively few articles have been published specifically on Ethyl N-methylanthranilate, its fundamental structure holds unexplored potential for the development of new chemical entities. hmdb.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSWYVBUGLBCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188982 | |

| Record name | Ethyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellowish solid; Fruity mandarin type aroma | |

| Record name | Ethyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

278.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35472-56-1 | |

| Record name | Ethyl 2-(methylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35472-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035472561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35472-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(methylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N-METHYLANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ8T25BTTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 °C | |

| Record name | Ethyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Ethyl 2 Methylamino Benzoate and Its Structural Analogs

Classical and Modern Synthetic Routes

The synthesis of Ethyl 2-(methylamino)benzoate can be achieved through several distinct chemical pathways, ranging from well-established classical methods to more recent innovations in catalytic chemistry.

One of the most direct and traditional methods for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.cataylorandfrancis.com This equilibrium-driven process is typically pushed towards the product side by using an excess of one reactant, usually the alcohol, or by removing water as it is formed. athabascau.camasterorganicchemistry.com

The synthesis of this compound can be accomplished via the Fischer-Speier esterification of 2-(methylamino)benzoic acid with ethanol (B145695). athabascau.ca In a typical laboratory procedure, 2-(methylamino)benzoic acid is dissolved in anhydrous ethanol, and a strong acid catalyst, such as concentrated sulfuric acid, is added. operachem.com The mixture is then heated under reflux. The reaction is reversible, and the use of excess ethanol as the solvent helps to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com One documented procedure reports that refluxing the solution for 20 hours can lead to a quantitative yield of the desired product, this compound.

Table 1: Reaction Conditions for Esterification of 2-(methylamino)benzoic acid

| Parameter | Value/Condition |

| Reactant 1 | 2-(methylamino)benzoic acid |

| Reactant 2 | Anhydrous Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 20 hours |

| Condition | Reflux |

| Reported Yield | 100% (quantitative) |

A modern, transition-metal-free approach allows for the synthesis of N-methyl aromatic amines from aromatic nitroso compounds. This method provides a selective pathway that avoids the overmethylation often seen in other techniques. nih.govresearchgate.net

The selective synthesis of mono-N-methyl aromatic amines, such as the structural framework of this compound, can be achieved through the reaction of an aromatic nitroso compound with methylboronic acid. nih.govnih.gov This transformation is promoted by a trialkyl phosphite, such as triethylphosphite, and proceeds efficiently under mild, transition-metal-free conditions. nih.govresearchgate.net

In a general procedure, the nitrosoarene is dissolved in a solvent like toluene, followed by the addition of methylboronic acid and triethylphosphite. The reaction is typically stirred at room temperature for a short duration. nih.gov This method is noted for its high efficiency and selectivity for mono-methylation, operating under environmentally benign conditions without the need for strong bases or external reductants. nih.govgrowkudos.com For instance, the reaction of nitrosobenzene with methylboronic acid under these conditions yields N-methylaniline in high yield. nih.gov Applying this logic, Ethyl 2-nitrosobenzoate could serve as a precursor to this compound.

Table 2: General Conditions for Synthesis of Mono-N-Methyl Aromatic Amines

| Parameter | Value/Condition |

| Substrate | Aromatic Nitroso Compound (e.g., Nitrosobenzene) |

| Reagent | Methylboronic Acid |

| Promoter | Triethylphosphite (P(OEt)₃) |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Key Feature | Transition-metal-free, selective mono-methylation |

A contemporary strategy for synthesizing o-aminobenzoates involves the palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines. nih.gov A notable advancement in this area is a method utilizing a palladium/copper co-catalyst system with molecular oxygen as the terminal oxidant. This aerobic oxidative C-H carbonylation is effective for a wide array of N-substituted anilines and various alcohols, providing direct access to valuable o-aminobenzoate compounds.

This process allows for the synthesis of structural analogs of this compound by reacting an N-alkylaniline, such as N-methylaniline, with carbon monoxide (CO) and an alcohol. For example, the reaction of N-methylaniline with CO and ethanol in the presence of the Pd/Cu catalyst system would yield this compound. The reaction proceeds under mild conditions, often using a balloon pressure of CO.

Table 3: Key Features of Pd/Cu-Catalyzed C-H Carbonylation

| Component | Description |

| Substrate | N-substituted anilines (e.g., N-methylaniline) |

| C1 Source | Carbon Monoxide (CO) |

| Nucleophile | Alcohols (e.g., Ethanol) |

| Catalyst System | Palladium (Pd) and Copper (Cu) |

| Oxidant | Molecular Oxygen (Aerobic) |

| Product | o-Aminobenzoates |

A straightforward and classical route to N-alkylated anthranilates involves the direct methylation of the primary amino group of an amino benzoate (B1203000) ester. This method is used commercially for producing compounds like Methyl N-methylanthranilate from Methyl anthranilate. google.comgoogle.com

This synthetic strategy can be directly applied to produce this compound from its precursor, Ethyl 2-aminobenzoate (also known as ethyl anthranilate). nih.govsigmaaldrich.com The reaction typically involves treating the starting amino ester with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. google.comgoogle.com For instance, a patented process describes the N-methylation of a related compound using methyl iodide in the presence of potassium hydroxide. google.com The base is crucial for deprotonating the amine, making it a more effective nucleophile to attack the methylating agent. Care must be taken to control the reaction conditions to avoid potential over-alkylation, which would result in the formation of the dimethylated tertiary amine.

Table 4: General Scheme for Methylation of Amino Benzoates

| Component | Role/Example |

| Starting Material | Ethyl 2-aminobenzoate |

| Methylating Agent | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) |

| Base | Potassium Hydroxide (KOH) or other suitable base |

| Product | This compound |

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. acs.orggctlc.org This strategy is widely used to prepare primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.org The process typically involves two steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.comharvard.edu

A specific application of reduction strategies is demonstrated in the synthesis of 2-amino-4-methylamino methyl benzoate hydrochloride. This process involves the simultaneous reduction of both a nitro group and a cyano group on the aromatic ring of a benzoate precursor. google.com

The synthesis starts with 2-nitro-4-cyano-benzoic acid methyl ester as the raw material. google.com The reduction is carried out using hydrogen gas in the presence of a catalyst, typically 5% Palladium on carbon (Pd/C), in a dilute hydrochloric acid solvent. google.com This catalytic hydrogenation effectively converts the nitro group (-NO₂) to a primary amino group (-NH₂) and the cyano group (-CN) to a methylamino group (-CH₂NH₂). The reaction is performed under pressure and at controlled temperatures to ensure high yield and purity. google.com This method is advantageous as the catalyst can be conveniently recovered and recycled, which aligns with principles of green chemistry by reducing waste and satisfying the needs of industrial-scale production. google.com The final product is obtained with a purity greater than 98.0% (as measured by HPLC) and a yield of 92.3%. google.com

Table 1: Reaction Parameters for the Synthesis of 2-amino-4-methylamino methyl benzoate hydrochloride Data sourced from patent CN106565509A. google.com

| Parameter | Value |

| Starting Material | 2-nitro-4-cyano-benzoic acid methyl ester |

| Catalyst | 5% Pd/C |

| Solvent | Dilute Hydrochloric Acid |

| Hydrogen Pressure | 0.5–3.5 MPa |

| Reaction Temperature | 10–60 °C |

| Yield | 92.3% |

| Product Purity (HPLC) | >98.0% |

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of advanced strategies that are not only efficient but also environmentally sustainable. This includes the use of biocatalysis, modular synthesis techniques, and methodologies that adhere to the principles of green chemistry.

Biocatalytic Approaches in the Synthesis of Related Aminobenzoate Derivatives

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for aminobenzoic acid and its derivatives. mdpi.com This approach utilizes microorganisms or isolated enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions, avoiding the need for harsh chemicals, high temperatures, and extreme pH levels typically associated with conventional methods. mdpi.com

The biosynthesis of aminobenzoate derivatives can start from simple, renewable carbon sources like glucose. mdpi.com Through metabolic pathways such as the shikimate pathway, microorganisms can convert glucose into chorismate, a key precursor for ortho- and para-aminobenzoic acid. mdpi.com For instance, S-adenosyl-L-methionine (SAM)-dependent methyltransferase can be used to catalyze the one-step conversion of ortho-aminobenzoic acid (OABA) to methyl anthranilate (MANT). mdpi.com These biocatalytic methods are not only greener but can also be engineered to utilize waste from other biorefinery processes, contributing to a circular economy. mdpi.com

Modular Synthesis Techniques for Functionalized Benzoates

Modular synthesis is a strategic approach that allows for the construction of complex molecules from simpler, interchangeable building blocks or "modules." rsc.orgnih.gov This technique is particularly valuable in medicinal chemistry and materials science for creating libraries of structurally diverse compounds for screening and optimization. rsc.orgnih.gov

For functionalized benzoates, a modular approach enables the systematic variation of different parts of the molecule to fine-tune its properties. mdpi.comnih.gov For example, palladium/norbornene (Pd/NBE) cooperative catalysis has been used for the modular synthesis of arenes, allowing for the functionalization of both ortho and ipso positions of aryl halides. nih.gov This strategy can be applied to construct diverse libraries of benzoate derivatives by combining different starting materials in a combinatorial fashion. nih.govyoutube.com Such techniques accelerate the discovery of new compounds with desired properties by allowing for the rapid synthesis of numerous analogs. nih.gov

Sustainable Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact. yale.edursc.orgrsc.org These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. yale.edu

In the context of synthesizing aminobenzoates, sustainable methodologies include:

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste significantly. yale.edu For example, the catalytic reduction of nitroarenes is a common and green method for preparing anilines, using catalysts like palladium on carbon or iron in the presence of a proton source. orgsyn.orgorganic-chemistry.org

Use of Renewable Feedstocks: As discussed in the biocatalytic section, starting from renewable resources like biomass instead of petroleum-based precursors is a key aspect of sustainable synthesis. mdpi.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. yale.edu Reductive amination, for example, is generally an atom-economical process. acs.orggctlc.org

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions, such as in a ball mill, reduces environmental pollution and health risks. nih.govyale.edu

By applying these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible. rsc.org

Synthesis of Chiral Derivatives of this compound

The development of synthetic methodologies for chiral derivatives of this compound is crucial for the exploration of new pharmaceuticals and functional materials. This section delves into specific strategies for achieving enantioselectivity in the synthesis of complex molecules utilizing mthis compound and general approaches for creating chiral analogs of this compound.

Asymmetric Synthesis of Related Chiral Evodiamine Derivatives Utilizing Mthis compound

The asymmetric synthesis of chiral evodiamine derivatives, which are known for their significant antitumor activities, has been a subject of considerable research. A key strategy involves the use of mthis compound as a crucial building block in the construction of the evodiamine scaffold, with chirality being introduced through asymmetric catalysis.

A notable approach to obtaining optically active evodiamine derivatives involves a multi-step synthesis culminating in an asymmetric catalytic hydrogenation reaction. In this pathway, key β-carboline intermediates are first synthesized. These intermediates are then reacted with a derivative of mthis compound, such as methyl 5-fluoro-2-(methylamino)benzoate, in the presence of phosphorus oxychloride (POCl₃) in anhydrous tetrahydrofuran (THF) to yield the corresponding dehydroevodiamine derivatives.

The crucial enantioselective step is the asymmetric hydrogenation of these dehydroevodiamine derivatives. This is achieved using chiral ruthenium catalysts, specifically RuCl(S,S)-Tsdpen or RuCl(R,R)-Tsdpen, in a mixture of formic acid and triethylamine (HCOOH:Et₃N). This catalytic system facilitates the stereoselective reduction of the imine bond within the dehydroevodiamine structure, leading to the formation of the desired chiral (S)- or (R)-evodiamine derivatives with high enantiomeric excess (ee). For instance, the synthesis of (S)-3-fluorodehydroevodiamine has been reported with an impressive 99% ee. The general synthetic scheme is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | β-carboline intermediate, Methyl 5-fluoro-2-(methylamino)benzoate | POCl₃, THF, reflux | 3-fluorodehydroevodiamine |

| 2 | 3-fluorodehydroevodiamine | RuCl(S,S)-Tsdpen or RuCl(R,R)-Tsdpen, HCOOH:Et₃N (5:2) | (S)- or (R)-3-fluoroevodiamine |

This methodology demonstrates the effective use of mthis compound in the synthesis of complex, biologically active chiral molecules. The success of this approach hinges on the final asymmetric hydrogenation step, which establishes the stereochemistry of the final product.

Strategies for Enantioselective Synthesis of this compound Analogs

The enantioselective synthesis of analogs of this compound, where chirality is introduced into the molecule, is a sophisticated area of synthetic organic chemistry. While direct asymmetric syntheses of simple chiral analogs of this compound are not extensively documented, several modern synthetic strategies can be envisaged for their preparation. These strategies focus on the enantioselective introduction of stereocenters through various catalytic methods.

Transition Metal-Catalyzed Asymmetric Hydrogenation: One of the most powerful tools for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. This approach could be adapted to produce chiral analogs of this compound. For instance, a suitably substituted precursor containing a C=N or C=C bond could be hydrogenated in the presence of a chiral transition metal catalyst (e.g., based on rhodium, iridium, or ruthenium) to introduce a stereocenter with high enantioselectivity.

Asymmetric C-H Functionalization: Recent advancements in transition-metal-catalyzed C-H functionalization offer a direct route to chiral molecules by converting a C-H bond into a C-C, C-N, or C-O bond in an enantioselective manner. In the context of this compound analogs, a chiral catalyst could direct the functionalization of a specific C-H bond on the aromatic ring or an alkyl substituent to create a new stereocenter. This strategy is highly atom-economical and can provide access to a wide range of chiral derivatives.

Biocatalysis: The use of enzymes as catalysts in organic synthesis has gained significant traction due to their high stereoselectivity and mild reaction conditions. For the synthesis of chiral analogs of this compound, enzymes such as imine reductases or aminotransferases could be employed. For example, a prochiral ketone or imine precursor could be stereoselectively reduced or aminated using a whole-cell biocatalyst or an isolated enzyme to yield a chiral amine.

These strategies represent the forefront of asymmetric synthesis and could be applied to develop novel and efficient routes to chiral analogs of this compound, thereby expanding the chemical space for drug discovery and materials science.

Reaction Mechanisms and Transformational Chemistry of Ethyl 2 Methylamino Benzoate

Nucleophilic and Electrophilic Transformations

The chemical behavior of Ethyl 2-(methylamino)benzoate is largely defined by the nucleophilic character of the amino group and the electrophilic nature of the ester's carbonyl carbon, as well as the reactivity of the aromatic ring towards electrophiles.

Transesterification is a fundamental reaction of esters, wherein the alkoxy group of an ester is exchanged with that of an alcohol. This process, which converts one ester into another, is typically catalyzed by either an acid or a base. wikipedia.orgstudy.com The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used as the solvent. libretexts.orgucla.edu

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction proceeds through a series of protonation and deprotonation steps. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. study.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.org Subsequent proton transfers and the elimination of the original alcohol molecule (ethanol in the case of this compound) lead to the formation of the new ester. libretexts.org

The general acid-catalyzed mechanism is as follows:

Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄, HCl).

Nucleophilic Attack: A molecule of the new alcohol (e.g., methanol) attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original alkoxy group.

Elimination: The original alcohol (ethanol) is eliminated as a leaving group.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final product. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more potent nucleophile, an alkoxide ion. wikipedia.org This alkoxide directly attacks the carbonyl carbon of the ester. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution pathway. libretexts.org

The mechanistic steps are:

Nucleophilic Attack: The alkoxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

Elimination: The carbonyl group is reformed by eliminating the original alkoxide (ethoxide) as the leaving group. libretexts.org

| Catalyst Type | Key Intermediate | Driving Force | Reaction Steps (Acidic) |

| Acid (H⁺) | Protonated Carbonyl | Excess Alcohol (Le Chatelier's Principle) | Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation (PADPED) masterorganicchemistry.com |

| Base (RO⁻) | Tetrahedral Alkoxide | Formation of a more stable alkoxide | Addition-Elimination |

This table summarizes the key aspects of acid- and base-catalyzed transesterification of benzoate (B1203000) esters.

The secondary amino group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various reactions where it attacks an electrophilic center.

While nucleophilic aromatic substitution (SₙAr) on the ring to displace a group is possible, it typically requires strong electron-withdrawing groups ortho or para to a leaving group. chemistrysteps.comlibretexts.org In this molecule, the amino group itself is the primary nucleophilic site. As a secondary amine, it can undergo nitrosation in the presence of nitrosating agents, which is a significant reaction for this functional group. service.gov.uk

Furthermore, the delocalization of the nitrogen's lone pair electrons into the adjacent carboxylate function can influence its reactivity. This delocalization can suppress other potential reactions, such as oxidative polymerization, by reducing the availability of the lone pair. beilstein-journals.org Common nucleophilic reactions involving the amino group include acylation and alkylation, where the nitrogen atom attacks an acyl halide/anhydride or an alkyl halide, respectively, to form amides or tertiary amines.

Electrophilic aromatic substitution (SₑAr) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The outcome of such a reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.

This compound has two substituents:

-NHCH₃ (methylamino): A strongly activating, ortho-, para-directing group. oneonta.edu It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orglkouniv.ac.in

-COOEt (ethoxycarbonyl): A deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles. lkouniv.ac.in

When both an activating and a deactivating group are present, the activating group's directing effect dominates. oneonta.edu Therefore, the powerful -NHCH₃ group will direct incoming electrophiles to the positions ortho and para to it. In this compound, the positions ortho to the amino group are C3 and C1 (occupied), and the para position is C5. Substitution will therefore be directed primarily to the C5 position, and to a lesser extent, the C3 position, with the C5 (para) product often favored due to reduced steric hindrance.

| Substituent | Electronic Effect | Directing Influence |

| -NHCH₃ | Activating (Resonance Donor) | Ortho, Para |

| -COOEt | Deactivating (Inductive/Resonance Withdrawing) | Meta |

This table outlines the directing effects of the substituents on the benzene ring of this compound for electrophilic aromatic substitution.

Oxidation and Reduction Reactions

The functional groups of this compound can undergo both oxidation and reduction under appropriate conditions, leading to a variety of molecular transformations.

The oxidation of this compound can target different parts of the molecule. While the benzene ring is relatively stable to oxidation, the substituents are more susceptible. Arylamines, in general, can undergo oxidative polymerization. For instance, aniline and its derivatives can be polymerized when treated with oxidizing agents like selenium dioxide. beilstein-journals.org

In some biological systems, benzoate and substituted benzoates can be oxidized via enzymatic pathways. For example, some microorganisms oxidize benzoate through intermediates like benzoyl-coenzyme A and 3-hydroxybenzoyl-coenzyme A. nih.gov In laboratory settings, strong oxidizing agents like potassium permanganate are often used to oxidize alkyl side-chains on a benzene ring down to a carboxylic acid. libretexts.orglibretexts.org However, this compound lacks a benzylic alkyl group, so this specific reaction is not applicable. The amino group remains the most likely site for chemical oxidation.

Reduction of the Ester Group: The ester functionality can be reduced using strong reducing agents.

Reduction to Primary Alcohols: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce esters to primary alcohols. libretexts.org In this case, the ethyl ester would be reduced to a primary alcohol at the C1 position, and the ethoxy group would be converted to ethanol (B145695).

Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), typically at low temperatures like -78 °C. libretexts.org

Reduction of Nitro Functionalities in Related Compounds: The reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a crucial transformation in the synthesis of aromatic compounds. masterorganicchemistry.com If a nitro group were present on a related benzoate compound, several methods could be employed for its reduction:

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgcommonorganicchemistry.com It is a clean and efficient method, though the catalyst can sometimes reduce other functional groups as well.

Metal and Acid: A common laboratory method involves the use of an active metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). libretexts.orgcsbsju.edu This method is robust and widely used for converting aromatic nitro compounds to anilines.

| Functional Group | Reagent | Product |

| Ester (-COOEt) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Ester (-COOEt) | DIBALH, -78 °C | Aldehyde (-CHO) |

| Nitro (-NO₂) | H₂, Pd/C | Amine (-NH₂) |

| Nitro (-NO₂) | Fe, HCl | Amine (-NH₂) |

This table summarizes common reduction reactions for ester and nitro groups in aromatic compounds.

Demethylation Mechanisms in Analogous Amino Benzoate Structures

The N-demethylation, or the removal of a methyl group from the nitrogen atom, of amino benzoate structures is a significant chemical transformation. This process is crucial for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov While direct demethylation of this compound is not extensively detailed, the mechanisms can be inferred from analogous N-methylated aromatic amines and related alkaloids.

Common chemical methods for N-demethylation often involve harsh conditions and toxic reagents. nih.gov Classical approaches include the von Braun reaction, which utilizes cyanogen bromide (BrCN), and variations using chloroformates like ethyl chloroformate. nih.govwikipedia.org In the von Braun reaction, the tertiary amine reacts with BrCN to form a quaternary cyanoammonium intermediate. Subsequent cleavage of this intermediate results in the demethylated secondary amine. nih.gov Similarly, chloroformate reagents react with the tertiary amine to form a carbamate intermediate, which is then hydrolyzed to yield the secondary amine. nih.govnih.gov

More contemporary methods aim for milder and more selective demethylation. One such approach involves photoinduced nickel catalysis, where C(sp²)-bromides act as hydrogen-atom transfer (HAT) reagents. This method offers high functional group compatibility and can be used for late-stage derivatization of complex molecules. nih.gov

Biocatalytic methods also present a viable pathway for N-demethylation. For instance, the bacterium Bacillus megaterium has been used for the N-demethylation of N-methyl methyl anthranilate to produce natural methyl anthranilate. chemicalbook.com This microbial conversion is advantageous as it can proceed without byproducts. chemicalbook.com Other microorganisms, such as various species of Streptomyces, have also been shown to perform N-demethylation, although the toxicity of the substrate and product can be a limiting factor. google.comgoogle.com These enzymatic processes are highly selective but may require optimization to overcome substrate toxicity and improve yields. google.comgoogle.com

The table below summarizes various N-demethylation methods applicable to tertiary amines, including N-methylated amino benzoate analogues.

| Method | Reagent(s) | Intermediate | Conditions | Selectivity/Remarks |

| von Braun Reaction | Cyanogen Bromide (BrCN) | Quaternary cyanoammonium salt | Inert solvent (e.g., chloroform) | Broadly applicable but uses toxic reagent. nih.gov |

| Chloroformate Method | Ethyl chloroformate, Phenyl chloroformate | Carbamate | Base (e.g., KHCO₃) required | Widely used for alkaloids. nih.gov |

| Polonovski Reaction | Oxidizing agent (e.g., H₂O₂), Acetic anhydride | N-oxide | Two-step process | Can be harsh. nih.gov |

| Photoinduced Ni-Catalysis | Ni catalyst, C(sp²)-bromide (HAT reagent) | Radical intermediates | Mild, visible light | High functional group tolerance. nih.gov |

| Microbial Demethylation | Bacillus megaterium | Enzyme-substrate complex | Aqueous, laboratory scale | Produces "natural" product, no byproducts. chemicalbook.com |

Cyclization and Heterocycle Annulation Reactions

This compound and related anthranilate derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The presence of the amino group and the ester functionality on adjacent positions of the benzene ring allows for various intramolecular and intermolecular cyclization reactions.

One of the prominent reactions involving N-substituted anthranilic acids (which can be derived from the corresponding esters) is the intramolecular cyclization to form acridones. arkat-usa.orgjocpr.com This transformation is typically catalyzed by acids like concentrated sulfuric acid or polyphosphoric acid (PPA), often requiring elevated temperatures. jocpr.comorgsyn.org Acridones are a class of compounds with significant biological activities, including antitumor and antimicrobial properties. arkat-usa.org The synthesis of the acridone scaffold from N-phenylanthranilic acids can be achieved under mild conditions using iron(II) triflate as a catalyst. arkat-usa.org

The cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin has been studied, and this reaction provides insight into the cyclization potential of substituted benzoates. This particular reaction is acid-catalyzed and follows pseudo-first-order kinetics. nih.gov

Formation of Heterocyclic Compounds Utilizing Benzoate Esters as Intermediates

Benzoate esters, particularly those with an amino or substituted amino group at the 2-position, are versatile intermediates in the synthesis of fused heterocyclic systems. These reactions often involve condensation with another molecule, followed by an intramolecular cyclization step.

For example, ethyl anthranilate can be condensed with 2-(2-nitrobenzamido)propanoic acid, followed by reduction of the nitro group and subsequent ferric chloride-mediated cyclization to form a benzo[e] arkat-usa.orgjocpr.comdiazepine derivative. researchgate.net This highlights the utility of the anthranilate core in building complex polycyclic structures.

Furthermore, acid- and base-initiated cyclization reactions of ethyl 2-(3-acylselenoureido)benzoates can lead to the formation of fused 4H-1,3-selenazine and 1,2,3,4-tetrahydropyrimidine-4-one skeletons, demonstrating the diverse reactivity of substituted benzoates. researchgate.net

Reactions Leading to Quinazoline and Quinoxaline Derivatives from Ethyl 2-amino-5-chlorobenzoate

While the primary focus is on this compound, the reactivity of structurally similar compounds like Ethyl 2-amino-5-chlorobenzoate provides valuable insights into potential transformations. Anthranilate derivatives are well-known precursors for the synthesis of quinazolines and quinoxalines, which are important classes of nitrogen-containing heterocycles with diverse pharmacological activities.

The general strategy for synthesizing quinazolines from anthranilates involves reaction with a one-carbon source, such as formamide or an orthoester, which provides the C2 atom of the quinazoline ring. The reaction typically proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization.

For the synthesis of quinoxalines, anthranilate derivatives can be condensed with α-dicarbonyl compounds. The reaction involves the formation of two imine bonds, followed by cyclization and aromatization to yield the quinoxaline ring system. The chlorine substituent at the 5-position of Ethyl 2-amino-5-chlorobenzoate would be retained in the final quinazoline or quinoxaline product, allowing for further functionalization.

Mechanisms of β-Carboline and Oxadiazole Formation from Substituted Benzoates

The synthesis of β-carbolines and oxadiazoles from substituted benzoates typically involves multi-step reaction sequences where the benzoate moiety is incorporated into the final heterocyclic structure.

β-Carboline Formation: The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines. While this reaction traditionally involves the condensation of a tryptamine with an aldehyde or ketone, variations exist where a substituted benzoate derivative could be transformed into a suitable precursor. For instance, the ester group could be reduced to an alcohol and then oxidized to an aldehyde, which could then participate in an intramolecular Pictet-Spengler reaction if a tryptamine-like side chain is present on the molecule.

Oxadiazole Formation: 1,3,4-Oxadiazoles can be synthesized from benzoate derivatives through several routes. A common method involves the conversion of the benzoate ester to a hydrazide by reaction with hydrazine. The resulting benzhydrazide can then be reacted with a variety of reagents to form the oxadiazole ring. For example, condensation with an orthoester can yield a 2-substituted 1,3,4-oxadiazole. Alternatively, acylation of the benzhydrazide followed by cyclodehydration, often using reagents like phosphorus oxychloride or thionyl chloride, can also lead to the formation of the 1,3,4-oxadiazole ring.

Derivatization Strategies for Enhanced Functionality

The functional groups present in this compound, namely the secondary amine, the aromatic ring, and the ethyl ester, offer multiple sites for derivatization to modify the molecule's properties and enhance its functionality.

Functional Group Interconversions on the Ester Moiety

The ethyl ester group of this compound is a versatile handle for various chemical transformations. These interconversions can lead to a range of derivatives with different physical, chemical, and biological properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(methylamino)benzoic acid (N-methylanthranilic acid), under either acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or further cyclizations.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of properties such as solubility and reactivity.

Amidation: Reaction of the ester with ammonia or a primary or secondary amine can yield the corresponding amide. This reaction often requires heating or catalysis to proceed efficiently. The resulting amides can have significantly different properties compared to the parent ester.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-(methylamino)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities, as the resulting alcohol can be oxidized or converted to other functional groups.

The following table summarizes key functional group interconversions for the ester moiety.

| Reaction | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

| Amidation | R'₂NH, heat | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

Modifications of the Methylamino Group

The secondary amine functionality of the methylamino group in this compound is a key site for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of N-substituted anthranilate derivatives, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. Common modifications include N-acylation, N-sulfonylation, and N-arylation.

N-Acylation: The methylamino group can be readily acylated using standard methods, such as reaction with acid chlorides or anhydrides in the presence of a base. This reaction converts the secondary amine into an amide. The process typically involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. This transformation is significant as the resulting N-acyl anthranilamides are precursors to important heterocyclic structures like quinazolinones.

N-Sulfonylation: Similar to acylation, N-sulfonylation is achieved by reacting this compound with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. This reaction yields N-acylsulfonamides, a structural motif present in various therapeutic agents.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful method for forming carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.orgnih.gov Alternatively, the Ullmann condensation, which uses a copper catalyst, can also be employed to synthesize N-aryl anthranilate derivatives, though it often requires harsher reaction conditions. wikipedia.org These N-arylated products are important scaffolds in medicinal chemistry.

The following table summarizes these key modifications of the methylamino group.

| Reaction Type | Reagent Class | General Product Structure | Significance |

|---|---|---|---|

| N-Acylation | Acid Chlorides (R-COCl), Anhydrides ((RCO)₂O) | N-Aroyl-N-methylanthranilate ester | Precursors to bioactive heterocycles (e.g., quinazolinones) nih.gov |

| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-Sulfonyl-N-methylanthranilate ester | Synthesis of sulfonamide-containing compounds |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides (Ar-X), Pd-catalyst, Ligand, Base | N-Aryl-N-methylanthranilate ester | Forms C(aryl)-N bonds under relatively mild conditions wikipedia.orgnih.gov |

| N-Arylation (Ullmann Condensation) | Aryl Halides (Ar-X), Cu-catalyst, Base | N-Aryl-N-methylanthranilate ester | Classic method for C(aryl)-N bond formation wikipedia.org |

Introduction of Azido and Thiourea Moieties in Chiral Synthesis

The incorporation of azido and thiourea functionalities into molecules derived from this compound is of significant interest, particularly for applications in asymmetric synthesis where these groups can act as key components of chiral organocatalysts or ligands.

Thiourea Moiety for Chiral Organocatalysis: The synthesis of thiourea derivatives is most commonly achieved through the reaction of an amine with an isothiocyanate. researchgate.netnih.gov In this context, this compound can serve as the secondary amine nucleophile. By reacting it with a chiral isothiocyanate, a new chiral thiourea can be synthesized. The resulting bifunctional molecule, possessing both a hydrogen-bond donating thiourea group and a chiral backbone, can act as a powerful organocatalyst. nih.govrsc.org These catalysts are renowned for their ability to activate electrophiles through double hydrogen-bonding, enabling a wide range of stereoselective transformations such as Michael additions, aldol reactions, and Mannich reactions. researchgate.net

For instance, the reaction of this compound with a chiral isothiocyanate, such as one derived from a naturally occurring amino acid or a Cinchona alkaloid, would yield a novel chiral thiourea catalyst. nih.gov The specific reaction conditions are generally mild, often proceeding at room temperature in a suitable organic solvent.

| Reactant 1 | Reactant 2 | Solvent | Product Class | Application |

|---|---|---|---|---|

| This compound | Chiral Isothiocyanate (R*-NCS) | Dichloromethane or Tetrahydrofuran | Chiral N,N'-disubstituted thiourea | Asymmetric Organocatalysis nih.gov |

Introduction of the Azido Group: The azido group is a versatile functional group in organic synthesis, notably for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While direct azidation of the N-methylamino group is not a standard transformation, an azido group can be readily introduced onto the aromatic ring starting from the parent primary amine, Ethyl 2-aminobenzoate.

The synthesis involves a Sandmeyer-type reaction sequence. First, the primary amino group of Ethyl 2-aminobenzoate is converted into a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures (0–5 °C). scirp.org The resulting diazonium salt is then treated with an azide source, typically sodium azide, to yield Ethyl 2-azidobenzoate. This azido-functionalized anthranilate can then be N-methylated or used as a building block. In chiral synthesis, this azido group can be "clicked" with a chiral alkyne to append a chiral unit, creating novel ligands for metal-catalyzed asymmetric reactions or forming complex chiral molecules.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Product | Application in Chiral Synthesis |

|---|---|---|---|---|---|

| Ethyl 2-aminobenzoate | NaNO₂, HCl (aq), 0-5 °C | 2-Ethoxycarbonylbenzenediazonium chloride | Sodium Azide (NaN₃) | Ethyl 2-azidobenzoate | Azide-alkyne cycloaddition with chiral alkynes |

Compound Index

| Compound Name |

|---|

| This compound |

| Ethyl 2-aminobenzoate |

| Ethyl 2-azidobenzoate |

| Sodium azide |

| Sodium nitrite |

| Tosyl chloride |

| Mesyl chloride |

| Pyridine |

Computational Chemistry and Mechanistic Insights for Ethyl 2 Methylamino Benzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding this reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. youtube.com

The table below presents representative HOMO, LUMO, and energy gap values for related compounds, calculated using DFT methods, to illustrate the typical range for such molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| Thieno[2,3-b]indole-based small molecule (DTP4) | - | - | 1.73 |

| Thieno[2,3-b]indole-based small molecule (DTP5) | - | - | 2.29 |

Note: The data in this table is for analogous compounds and is intended to be illustrative of the types of values obtained through DFT calculations.

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by identifying intermediates, and transition states. nih.gov Transition state theory explains reaction rates by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org

While specific computational studies on the reaction mechanisms involving Ethyl 2-(methylamino)benzoate were not found in the provided search results, the methodology can be illustrated with a study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. nih.gov In this research, quantum chemical calculations were used to explore the potential energy surface of the reaction, identifying zwitterionic intermediates and transition states. This allowed the researchers to determine the most probable reaction pathway and rule out previously postulated mechanisms. nih.gov Such an approach could be applied to understand the synthesis or reactions of this compound, providing detailed insights into the energetics and geometries of the species involved.

DFT calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For NMR spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, can provide theoretical chemical shifts for ¹H and ¹³C nuclei. imist.ma While a specific DFT prediction for this compound is not available, the methodology has been successfully applied to a wide range of organic molecules. nih.gov

In the realm of IR spectroscopy, computational methods can predict the vibrational frequencies corresponding to different functional groups within a molecule. For example, a study on (Z)-ethyl 3-(methylamino)but-2-enoate, a compound with some structural similarities to this compound, utilized both experimental and theoretical methods to investigate the N-H stretching frequencies. researchgate.net This combined approach allows for a more detailed assignment of the experimental IR spectrum.

The following table shows a comparison of experimental and calculated vibrational frequencies for a related compound, methyl benzoate (B1203000), illustrating the accuracy of such predictions. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3070 | 3075 |

| C-H stretch (methyl) | 2958 | 2960 |

| C=O stretch (ester) | 1724 | 1730 |

| C-O stretch (ester) | 1276 | 1280 |

Note: The data in this table is for methyl benzoate and serves as an example of the predictive power of computational spectroscopy.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule. nih.gov This is particularly useful for flexible molecules like this compound, which can adopt multiple conformations due to the rotation of single bonds.

While specific MD simulation studies on this compound were not identified, the general approach involves placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its dynamic behavior. elifesciences.org These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape changes in response to its environment. nih.gov Such information is crucial for understanding how the molecule might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are computational techniques used in drug discovery to predict the biological activity of molecules and their binding interactions with target proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scholarsresearchlibrary.com This technique is instrumental in understanding the interactions between a small molecule, like a benzoate derivative, and a biological target, such as an enzyme or a receptor. amazonaws.com

Studies on various aminobenzoic acid and benzothiazole (B30560) derivatives have demonstrated the utility of molecular docking in elucidating binding modes. researchgate.netnih.gov For instance, in a study of aminobenzoic acid derivatives as cholinesterase inhibitors, molecular docking revealed that the most active compounds formed key interactions with the active site of the enzyme, with binding energies indicating strong affinity. researchgate.net Similarly, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease identified key hydrogen bonding and hydrophobic interactions that contribute to their potential antiviral activity. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For example, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III found that inhibitory activity was correlated with properties like hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov

The following table summarizes the types of interactions and key findings from molecular docking studies of various biologically active benzoate derivatives with their respective protein targets.

| Ligand Class | Protein Target | Key Interactions | Findings |

| Aminobenzoic acid derivatives | Cholinesterase | Hydrogen bonding, π-π stacking | Identification of potent inhibitors for Alzheimer's disease treatment. researchgate.net |

| Benzoic acid derivatives | SARS-CoV-2 main protease | Hydrogen bonding, hydrophobic interactions | Prediction of potential antiviral candidates. nih.gov |

| Sodium benzoate | Bovine Serum Albumin | Hydrogen bonding, van der Waals forces | Elucidation of the binding mechanism of a common food additive to a major carrier protein. researchgate.netljmu.ac.uk |

| 2-aminobenzothiazole derivatives | γ-amino butyric acid (GABA) molecular target | Hydrogen bonding | Confirmation of anticonvulsant activity through binding to the GABA receptor. scholarsresearchlibrary.com |

These studies highlight the importance of specific structural features and intermolecular forces in the biological activity of benzoate-containing molecules. Although direct studies on this compound are not present, these findings provide a framework for understanding its potential ligand-protein interactions.

Prediction of Biological Activity Profiles from Computational Models

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the biological activity profile of this and similar small molecules can be predicted using a variety of established in silico methodologies. These computational tools are crucial in modern drug discovery for forecasting a compound's potential therapeutic effects and off-target interactions, thereby guiding further experimental validation. elsevierpure.comnih.gov Computational approaches range from ligand-based methods, which rely on the principle that structurally similar molecules are likely to have similar biological activities, to structure-based methods, which involve docking the molecule into the three-dimensional structures of potential protein targets. nih.govmdpi.com

Ligand-Based Predictions:

One of the prominent ligand-based methods is the Prediction of Activity Spectra for Substances (PASS) online tool. This software analyzes the structure of a compound to predict its potential biological activities based on a vast database of known active substances. The predictions are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). For a molecule like this compound, a PASS prediction would likely generate a wide spectrum of potential activities. Based on predictions for structurally related aminobenzoate derivatives, these could include activities such as enzyme inhibition, receptor antagonism, or anti-inflammatory effects. semanticscholar.org

Illustrative PASS Prediction for a Compound Structurally Similar to this compound:

| Biological Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) |

| Kinase Inhibitor | 0.450 | 0.021 |

| Cholinesterase Inhibitor | 0.385 | 0.033 |

| Anti-inflammatory | 0.350 | 0.045 |

| Antifungal | 0.310 | 0.060 |

| GPCR Ligand | 0.290 | 0.052 |

| Note: This data is illustrative and based on typical outcomes for structurally related compounds, not on a specific prediction for this compound. |

Structure-Based Predictions:

Structure-based virtual screening involves docking a molecule into the binding sites of a large panel of proteins to predict potential interactions. acs.orgnih.gov This approach can identify potential protein targets and provide insights into the binding affinity and mode of interaction. Given the structural features of this compound (an aromatic amine and a benzoate ester), several classes of proteins could be identified as potential targets.

Protein Kinases: The ATP-binding pocket of many protein kinases is a common target for small molecule inhibitors. uu.nlnih.gov The aromatic ring and potential for hydrogen bonding from the amine and ester groups of this compound make it a candidate for interaction with various kinases, which are key regulators in cellular signaling pathways and are often implicated in cancer. unomaha.edu Computational docking studies could predict which specific kinases it might bind to and with what affinity. nih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that are targeted by a significant portion of approved drugs. mdpi.com The discovery of ligands for these receptors, particularly for orphan GPCRs, often employs in silico screening. frontiersin.org The aromatic and amine features of this compound are common in known GPCR ligands, suggesting it could be profiled for activity at these targets. frontiersin.org

Cholinesterases: Derivatives of aminobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Molecular docking studies could elucidate the potential for this compound to bind to the active site of these enzymes.

Illustrative Molecular Docking Results for this compound Against Selected Protein Classes:

| Protein Target Class | Representative Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase | Epidermal Growth Factor Receptor (EGFR) | -7.2 | Met793, Leu718 |

| GPCR | Dopamine Receptor D3 | -6.8 | Ser192, His349 |

| Hydrolase | Acetylcholinesterase (AChE) | -6.5 | Trp84, Phe330 |

| Fungal Enzyme | Cytochrome P450 (CYP53A15) | -6.1 | Heme, Phe228 |

| Note: This data is hypothetical and for illustrative purposes to demonstrate the type of output generated from molecular docking simulations. |

Mechanistic Insights from Computational Models:

Beyond simply predicting a biological activity, computational models can offer mechanistic insights. For instance, molecular dynamics simulations can be used to study the stability of a predicted protein-ligand complex over time, revealing how the compound might induce conformational changes in the protein. nih.gov These simulations can help to refine the understanding of how a molecule like this compound might exert its biological effect at an atomic level, providing a rationale for its predicted activity and guiding the design of more potent and selective derivatives. nih.gov

Medicinal Chemistry and Pharmaceutical Research

This compound, a derivative of anthranilic acid, serves as a valuable and versatile building block in the field of medicinal chemistry. Its chemical structure presents multiple points for modification, making it an attractive scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Researchers have utilized this and closely related benzoate scaffolds to develop compounds aimed at treating a range of conditions, including those involving inflammation, pain, microbial infections, and cancer.

Scaffold for the Synthesis of Bioactive Molecules

In drug discovery, a "scaffold" refers to the core chemical structure of a compound that provides the framework for attaching different functional groups. The this compound molecule is an example of such a scaffold. Its basic structure can be elaborated through various chemical reactions to create a library of new compounds. A key strategy in medicinal chemistry is to synthesize derivatives of a lead compound to enhance its biological activity, improve its selectivity for a specific target, or optimize its pharmacokinetic properties. wikipedia.orgdanaher.com The anthranilic acid core, from which this compound is derived, is recognized as a low-cost and versatile starting material for creating fused heterocyclic compounds, which are prominent in many biologically active molecules. researchgate.net For instance, the core structure has been integrated into larger, more complex systems such as benzodiazepines, demonstrating its utility in generating compounds with established therapeutic relevance. researchgate.netmdpi.com

The search for new and improved anti-inflammatory and analgesic drugs is a significant area of pharmaceutical research, driven by the need for medications with better efficacy and fewer side effects. nuph.edu.uamdpi.com Benzoate derivatives have been a focus of this research. Studies have shown that compounds synthesized using structures related to this compound exhibit notable anti-inflammatory and analgesic properties.

For example, researchers have synthesized a series of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates, which have demonstrated pronounced analgesic activity. researchgate.net In other work, new derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, which are structurally related to the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), have been developed and shown to have high potential as anti-inflammatory and analgesic agents. nuph.edu.ua Furthermore, a synthesized pivalate-based Michael product, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its ability to inhibit COX-1 and COX-2 enzymes, which are key targets in the inflammatory pathway. nih.govnih.gov The results indicated that the compound possessed significant anti-inflammatory and antinociceptive (pain-relieving) potential. nih.govnih.gov

The benzoate scaffold is also instrumental in the development of agents to combat cancer and microbial infections. The ability to modify the core structure allows for the creation of compounds that can target specific pathways in cancer cells or microorganisms.

Research into novel organodiselenide-tethered methyl anthranilates has yielded compounds with significant biological activity. nih.gov One such compound, methyl 2-amino-5-(methylselanyl) benzoate, demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli and antifungal activity against Candida albicans that was comparable to the standard drug clotrimazole. nih.gov This same compound was also found to be highly cytotoxic to liver carcinoma (HepG2) cells, even more so than the established anticancer drug Adriamycin, suggesting its potential as a selective and safe anticancer agent. nih.gov

Similarly, the synthesis of thiazole compounds bearing chemotherapeutically-active pharmacophores has led to the identification of derivatives with dual anticancer and antimicrobial properties. researchgate.net For instance, certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown obvious antibacterial potential, particularly against Gram-positive bacteria, while other related compounds revealed a broad spectrum of anticancer activity against numerous tumor cell lines. researchgate.net Quinoxaline derivatives, which can be synthesized from related precursors, are also known to possess a wide range of biological applications, including antimicrobial and anticancer activities. mdpi.com